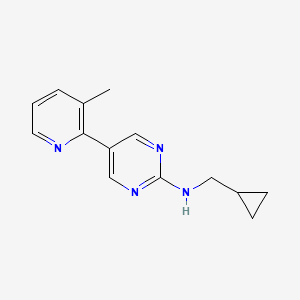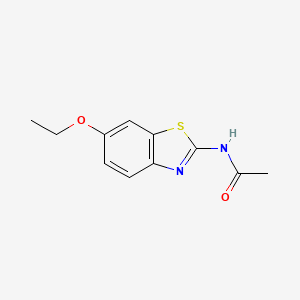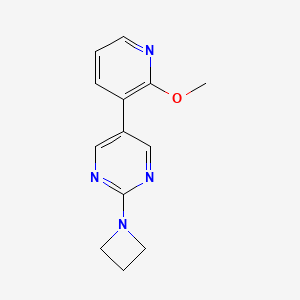
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine, also known as CMPPA, is a synthetic compound with a wide range of applications in scientific research. CMPPA has been studied for its potential in drug development, as well as its ability to act as a biochemical and physiological modulator.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential to modulate biochemical and physiological processes. It has been shown to inhibit the release of cytokines, which are involved in inflammation. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in oxidative stress. N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has also been shown to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, making it a convenient compound for use in experiments. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is relatively stable, making it suitable for long-term storage. However, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine also has some limitations for use in lab experiments. It is not water soluble, making it difficult to dissolve in aqueous solutions. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the study of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine. One potential area of research is the development of new drugs based on the compound. Additionally, further studies of the mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to a better understanding of its effects on biochemical and physiological processes. Additionally, further studies of the structure-activity relationships of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to the development of more potent and selective compounds. Finally, further studies of the pharmacokinetics of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine could lead to the development of more effective delivery systems.
Méthodes De Synthèse
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine can be synthesized through a multi-step process beginning with the reaction of 3-methylpyridine with cyclopropylmethyl bromide. This reaction yields a cyclopropylmethyl-3-methylpyridine, which is then reacted with aqueous ammonia to form a cyclopropylmethyl-3-methylpyridine amine. This amine is then reacted with ethyl chloroacetate to form the desired N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential in drug development. It has been shown to have anti-inflammatory, anti-allergic, and anti-oxidative properties, making it a promising candidate for the development of new drugs. Additionally, N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine has been studied for its potential to act as a modulator of biochemical and physiological processes.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10-3-2-6-15-13(10)12-8-17-14(18-9-12)16-7-11-4-5-11/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDSZXOIBIBXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=C(N=C2)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441197.png)
![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6441213.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)
![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)

![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)

![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)